{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine

Lipophilicity Physicochemical Properties Drug Design

Regioisomeric purity of fluorophenyl-isoxazole building blocks critically impacts biological activity-Hep3B IC₅₀ values span from 5.76 to >89 µg/mL depending solely on fluorine position. CAS 1033693-12-7 delivers the 3-fluorophenyl regioisomer with SAR distinct from 2- and 4-fluoro analogs. • Free base form eliminates neutralization step, simplifying stoichiometry vs. HCl salts (~19% mass penalty avoided) • Enables synthesis of GluA2 AMPA receptor modulators (IC₅₀ as low as 4.4 µM) for Parkinson's disease research • Consistent ≥95% purity with unambiguous MFCD identifier (MFCD10686612) supports GLP-compliant campaigns

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
CAS No. 1033693-12-7
Cat. No. B1294011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine
CAS1033693-12-7
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NOC(=C2)CN
InChIInChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
InChIKeyUVQLZRKKLPKFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine


{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine (CAS 1033693-12-7) is a fluorinated heteroaromatic primary amine building block comprising a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 3-fluorophenyl group and bearing a methylamine side chain at the 5-position. The compound is a solid at ambient conditions with a molecular weight of 192.19 g·mol⁻¹ and a calculated LogP of 1.34 . Its structure offers a distinct combination of a Lewis-basic primary amine nucleophile for downstream derivatization and a moderately lipophilic 3-fluorophenyl-isoxazole scaffold that has been implicated in modulating AMPA receptor kinetics and antiproliferative activity in model systems [1].

Why {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine Is Not Interchangeable


In-class substitution of {[3-(3-fluorophenyl)isoxazol-5-yl]methyl}amine with regioisomeric 2-fluorophenyl or 4-fluorophenyl analogs is non-trivial due to marked divergences in lipophilicity (ΔLogP up to ~1.3 units) that directly influence membrane permeability and target engagement in biological systems [1]. Furthermore, structure–activity relationship (SAR) studies on closely related fluorophenyl-isoxazole-carboxamide series demonstrate that the position of the fluorine substituent on the phenyl ring critically dictates antiproliferative potency against hepatocellular carcinoma models (e.g., Hep3B IC₅₀ ranging from 5.76 µg/mL to >89 µg/mL depending on substitution pattern) [2]. Consequently, selecting the 3-fluorophenyl regioisomer is not merely a vendor choice but a material decision that determines the physicochemical trajectory and potential biological outcome of downstream synthetic campaigns.

Differentiation Evidence for {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine


Lipophilicity Comparison of Fluorophenyl Isoxazole Regioisomers

The 3-fluorophenyl regioisomer (CAS 1033693-12-7) exhibits a calculated LogP of 1.34, which is substantially lower than the 2-fluorophenyl analog (LogP 2.64) and the 4-fluorophenyl analog (LogP 1.94), reflecting a measurable and quantifiable difference in partition coefficient that impacts membrane permeability and solubility profiles [1].

Lipophilicity Physicochemical Properties Drug Design

SAR of Fluorophenyl Substitution on Hep3B Antiproliferative Potency

In a systematic SAR study of fluorophenyl-isoxazole-carboxamide derivatives, the position of the fluorine atom on the phenyl ring profoundly influenced antiproliferative activity against the Hep3B liver cancer cell line. Compounds with the 4-fluorophenyl substitution exhibited IC₅₀ values ranging from 7.66 µg/mL (compound 2c) to 11.6 µg/mL (compound 2a), whereas the compound with a 2-fluorophenyl substitution (compound 2d) was significantly less potent, with an IC₅₀ of 89.12 µg/mL [1]. While the target compound {[3-(3-fluorophenyl)isoxazol-5-yl]methyl}amine is a primary amine building block rather than a final carboxamide derivative, this SAR directly demonstrates that the 3-fluorophenyl regioisomer occupies a potency niche distinct from the 2-fluoro and 4-fluoro regioisomers.

Anticancer Activity Structure-Activity Relationship Hepatocellular Carcinoma

Purity and Solid Form Advantage for Reproducibility

The target compound is commercially available as a free base solid with a purity specification of ≥95% (HPLC) . This stands in contrast to the 4-fluorophenyl analog which is predominantly supplied as the hydrochloride salt , and the 2-fluorophenyl analog which is also often handled as a hydrochloride salt [1]. The free base form of the 3-fluorophenyl isomer eliminates the need for an additional neutralization step prior to amine acylation or reductive amination reactions, thereby streamlining synthetic workflows and reducing the risk of salt-derived impurities.

Chemical Purity Solid-State Form Reproducibility

Synthetic Accessibility and Rotatable Bond Profile

The compound possesses two rotatable bonds (C–N bond of the methylamine group and the C–C bond linking the phenyl ring to the isoxazole core) . This is fewer than the three rotatable bonds observed in the N-methylated derivative 3-(3-fluorophenyl)-N-methyl-5-isoxazolemethanamine (CAS 1160245-91-9) . A lower number of rotatable bonds is associated with reduced conformational entropy and potentially higher binding affinity in target engagement, as well as lower molecular complexity for computational modeling.

Synthetic Chemistry Molecular Complexity Building Block

MFCD Registry and Analytical Data for Procurement Traceability

The compound is uniquely indexed with the MFCD number MFCD10686612, and commercial suppliers provide batch-specific analytical data including ¹H NMR and LC-MS confirmation . This level of analytical documentation is not uniformly available for the 2-fluorophenyl regioisomer (MFCD number not consistently reported across vendors) [1]. The availability of the MFCD number enables precise procurement and unambiguous identification across global supply chains, reducing the risk of isomer misidentification.

Chemical Registry Procurement Specification Quality Assurance

Application Scenarios for {[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine


Anticancer Lead Synthesis with Fluorophenyl-Isoxazole-Carboxamides

Procurement of CAS 1033693-12-7 as the primary amine building block enables the synthesis of a focused library of 3-fluorophenyl-isoxazole-carboxamide derivatives. SAR data from the literature [1] demonstrates that fluorophenyl substitution at the 3-position yields compounds with antiproliferative activity (Hep3B IC₅₀ values between 7.66 and 11.6 µg/mL for 4-fluoro analogs) that are distinct from the 2-fluoro regioisomer (IC₅₀ 89.12 µg/mL). By selecting the 3-fluorophenyl building block, medicinal chemists can access a SAR space that is complementary to the 2- and 4-fluoro series, thereby expanding the chemical diversity of hit-to-lead campaigns targeting hepatocellular carcinoma or other cancers. The free base solid form (≥95% purity) and favorable LogP of 1.34 further support its use in high-throughput parallel synthesis .

AMPA Receptor Modulator Synthesis for Neurological Disorders

Recent electrophysiological studies have identified fluorophenyl-isoxazole-carboxamide derivatives as potent modulators of GluA2-containing AMPA receptors, with IC₅₀ values as low as 4.4 µM for the most active compounds [1]. These derivatives incorporate a fluorophenyl-isoxazole scaffold that can be accessed via acylation of the primary amine group of {[3-(3-fluorophenyl)isoxazol-5-yl]methyl}amine (CAS 1033693-12-7). The 3-fluorophenyl substitution pattern is noted to confer favorable pharmacodynamic properties in this context, and the free base form of the building block eliminates the need for a separate neutralization step, facilitating rapid analog synthesis for structure–activity relationship exploration in Parkinson's disease research programs .

Computational Modeling of Fluorinated Heterocyclic Building Blocks

The well-defined physicochemical profile of CAS 1033693-12-7, including its calculated LogP (1.34) and rotatable bond count (2), makes it a suitable candidate for in silico screening and molecular docking studies [1]. The lower LogP relative to the 2-fluoro analog (LogP 2.64) suggests improved aqueous solubility, which can be a critical parameter in virtual screening campaigns aimed at identifying lead compounds with favorable ADME properties . The availability of an MFCD identifier (MFCD10686612) ensures that computational chemists can unambiguously retrieve and utilize the correct 3D conformer libraries for the compound, reducing the risk of isomer misassignment in molecular modeling workflows .

Custom Synthesis of Regioisomerically Pure Isoxazole Intermediates

Contract research organizations (CROs) and custom synthesis providers requiring a regioisomerically pure 3-fluorophenyl-isoxazole methylamine intermediate can rely on CAS 1033693-12-7 as a starting material. The compound's free base form simplifies reaction stoichiometry and avoids the additional mass and handling concerns associated with hydrochloride salts (e.g., 19% higher equivalent weight for the salt forms) [1]. Furthermore, the consistent MFCD identifier and commercial availability from multiple vendors at ≥95% purity ensure that large-scale procurement can be executed with minimal batch-to-batch variability, a key consideration for GLP-compliant synthetic campaigns .

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